molecular formula C14H16F3NO2 B15324844 Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B15324844
M. Wt: 287.28 g/mol
InChI Key: QEXPUBJRRDBZOT-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an ethyl ester group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, cyclization, and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylate
  • Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-2-20-13(19)12-8-18-7-11(12)9-3-5-10(6-4-9)14(15,16)17/h3-6,11-12,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPUBJRRDBZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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